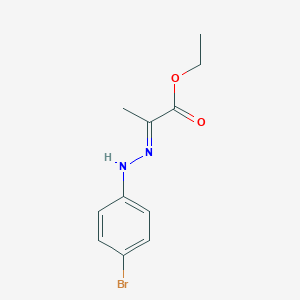
2,5-dimethoxy-N-(2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethoxy-N-(2-pyridinyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as DPBS, and it has been studied extensively for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of DPBS is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell growth and division. DPBS has been shown to induce apoptosis by activating the caspase pathway, which leads to cell death. DPBS has also been shown to inhibit the activity of certain kinases that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
DPBS has been shown to have a variety of biochemical and physiological effects. Studies have shown that DPBS can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes and proteins. DPBS has also been shown to have anti-inflammatory effects and can reduce oxidative stress. In addition, DPBS has been shown to have neuroprotective effects and can protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DPBS has several advantages for lab experiments. It is easy to synthesize, and it is stable and relatively non-toxic. DPBS has also been shown to have a high degree of selectivity for certain enzymes and proteins, making it a valuable tool for studying specific cellular pathways. However, DPBS also has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, DPBS can be expensive to synthesize, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for further research on DPBS. One area of research is to explore the potential use of DPBS in cancer treatment. Studies have shown that DPBS can inhibit the growth of cancer cells, and further research is needed to determine its efficacy as a cancer treatment. Another area of research is to explore the potential use of DPBS in treating neurodegenerative diseases. Studies have shown that DPBS has neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Finally, further research is needed to explore the mechanism of action of DPBS and its potential use in other scientific research applications.
Synthesis Methods
DPBS can be synthesized using a simple and efficient method that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-pyridinecarboxamide in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product can be obtained in high yield and purity. This method has been widely used to synthesize DPBS for scientific research purposes.
Scientific Research Applications
DPBS has been used in various scientific research applications, including pharmacology, biochemistry, and medicinal chemistry. One of the most significant applications of DPBS is in the field of cancer research. Studies have shown that DPBS can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. DPBS has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C13H14N2O4S |
|---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
2,5-dimethoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O4S/c1-18-10-6-7-11(19-2)12(9-10)20(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) |
InChI Key |
ZPLMDJXLTAUJHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=N2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)



![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)


